3,7-dichloro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloro-10H-phenothiazine is a chemical compound with the molecular formula C12H7Cl2NS and a molecular weight of 268.16 g/mol It is a derivative of phenothiazine, characterized by the presence of chlorine atoms at the 3 and 7 positions on the phenothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dichloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine . This process typically uses chlorine gas or sulfuryl chloride as the chlorinating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride , and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert it to the corresponding using reducing agents like or .
Substitution: The chlorine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3,7-Dichloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,7-dichloro-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors , leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in cellular respiration or DNA replication , thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-10H-phenothiazine: Similar in structure but with bromine atoms instead of chlorine.
10H-Phenothiazine: The parent compound without any halogen substitutions.
3,7-Dichlorophenothiazine: Another chlorinated derivative with similar properties.
Uniqueness
3,7-Dichloro-10H-phenothiazine is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its lipophilicity , making it more effective in crossing biological membranes and interacting with intracellular targets .
Properties
CAS No. |
1771-23-9 |
---|---|
Molecular Formula |
C12H7Cl2NS |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
3,7-dichloro-10H-phenothiazine |
InChI |
InChI=1S/C12H7Cl2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H |
InChI Key |
IJDBGTLPJQDXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.